molecular formula C22H17BrO2 B3905903 (E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one

(E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one

Cat. No.: B3905903
M. Wt: 393.3 g/mol
InChI Key: RSQGKPWNIDDQQL-NTCAYCPXSA-N
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Description

(E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a phenylmethoxy group on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-phenylmethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (E)-1-(4-fluorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one: Similar structure with a fluorine atom instead of bromine.

    (E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

(E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO2/c23-20-13-10-18(11-14-20)21(24)15-12-19-8-4-5-9-22(19)25-16-17-6-2-1-3-7-17/h1-15H,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGKPWNIDDQQL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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